molecular formula C30H47NO3 B14862970 2-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one

2-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one

Cat. No.: B14862970
M. Wt: 469.7 g/mol
InChI Key: RBVPIMQHYHLJGS-WJAZREAHSA-N
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Description

2-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one is a complex organic compound with a unique structure. This compound is characterized by its multiple ring systems and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one involves multiple steps, including the formation of its ring systems and the introduction of functional groups. The synthetic routes typically involve:

    Formation of the bicyclic ring system: This step may involve cyclization reactions under specific conditions.

    Introduction of functional groups: Hydroxyl and methyl groups are introduced through various organic reactions such as alkylation and hydroxylation.

    Industrial production: Large-scale production may involve optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: Functional groups can be substituted with other groups under specific conditions.

    Common reagents and conditions: Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride) are commonly used. Conditions such as temperature and pH are carefully controlled to achieve the desired reactions.

    Major products: The major products formed depend on the type of reaction and the reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

2-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one has several applications in scientific research:

    Chemistry: It is used as a model compound to study complex organic reactions and mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the synthesis of other complex organic compounds and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular targets: The compound may interact with enzymes, receptors, or other proteins, affecting their function.

    Pathways involved: It may influence biochemical pathways, leading to various biological effects. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

2-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one can be compared with other similar compounds:

    Similar compounds: Compounds with similar ring systems and functional groups, such as other bicyclic or polycyclic compounds.

    Uniqueness: Its unique combination of rings and functional groups sets it apart from other compounds, providing distinct chemical and biological properties.

Properties

Molecular Formula

C30H47NO3

Molecular Weight

469.7 g/mol

IUPAC Name

2-hydroxy-1,5-dimethyl-8-[2-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-6-oxabicyclo[3.2.1]octan-7-one

InChI

InChI=1S/C30H47NO3/c1-18(2)20-9-13-26(3)19-8-15-29-12-6-7-22(29)30(26,24(20)31(29)17-19)16-10-21-27(4)14-11-23(32)28(21,5)25(33)34-27/h18-24,32H,6-17H2,1-5H3/t19?,20?,21?,22-,23?,24?,26?,27?,28?,29-,30?/m1/s1

InChI Key

RBVPIMQHYHLJGS-WJAZREAHSA-N

Isomeric SMILES

CC(C)C1CCC2(C3CC[C@]45CCC[C@H]4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C

Canonical SMILES

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)O)C)C

Origin of Product

United States

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